![molecular formula C11H8N4O5 B6362782 2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one CAS No. 1240572-06-8](/img/structure/B6362782.png)
2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
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Description
2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one, also known as 3-Nitro-1H-pyrazol-1-yl-3-nitrophenyl ethanone, is a nitro-containing heterocyclic compound that is widely used in organic synthesis. It has a wide range of applications in the pharmaceutical, agrochemical, and other industries. This compound can be synthesized from a variety of starting materials, including nitrobenzene, nitromethane, and nitroethane. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Structural Characterization and Analysis
Research has demonstrated the utility of pyrazoline derivatives, including compounds structurally related to 2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one, in structural characterization and analysis. For instance, Delgado et al. (2020) synthesized a pyrazoline compound and characterized it using spectroscopic techniques, with its structure confirmed by X-ray diffraction studies. The crystal packing of this compound was analyzed, showcasing cohesive weak interactions among neighboring molecules, which is critical for understanding the compound's stability and packing efficiency in the solid state Delgado et al., 2020.
Synthesis and Reactivity
The synthesis and reactivity of nitropyrazole derivatives have been extensively studied. Smolyar (2010) explored the hydrazinolysis of 3-nitropyridin-4(1H)-one and its derivatives, leading to the formation of specific hydrazone compounds. This research is fundamental for developing new synthetic routes and understanding the reactivity of nitropyrazole compounds Smolyar, 2010.
Chemical Properties and Applications
Further research into the chemical properties of pyrazoline and pyrazole derivatives includes studies on their potential as ligands in metal complexes, which can have implications for catalysis, material science, and pharmaceutical applications. Vafazadeh et al. (2020) synthesized a Ni(II) complex using a ligand derived from acetohydrazide, indicating the versatility of these compounds in forming stable and structurally diverse complexes Vafazadeh et al., 2020.
Photophysical Properties
Khan et al. (2020) demonstrated the use of pyrazoline derivatives in the synthesis of fluorescent chemosensors for the detection of metal ions such as Fe3+. This research underscores the potential of nitropyrazole compounds in the development of new materials for sensing applications, highlighting their valuable photophysical properties Khan et al., 2020.
properties
IUPAC Name |
1-(3-nitrophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-10(7-13-5-4-11(12-13)15(19)20)8-2-1-3-9(6-8)14(17)18/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJECYWGPRGJVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one |
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